A Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
A Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential role in the development of novel therapeutics.
Core Compound Data
CAS Number: 200799-19-5
Synonyms: 4-Fluoro-2,6-dimethylbenzyl bromide, 2,6-Dimethyl-4-fluorobenzyl bromide
Chemical Structure: (A chemical structure image would be placed here in a full whitepaper)
Table 1: Physicochemical Properties of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrF | Calculated |
| Molecular Weight | 217.08 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | 95% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |
Synthesis and Experimental Protocol
The synthesis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene can be achieved through the bromomethylation of 3,5-dimethylfluorobenzene. The following protocol is a representative procedure for this transformation.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Objective: To synthesize 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene from 3,5-dimethylfluorobenzene.
Materials and Reagents:
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3,5-Dimethylfluorobenzene (CAS: 461-97-2)
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Paraformaldehyde
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Hydrobromic acid (48% aqueous solution)
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Acetic acid
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Petroleum ether
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Water
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylfluorobenzene (5 g, 0.04 mol), paraformaldehyde (15 g), and hydrobromic acid (70 mL).
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Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.
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Extraction: Add petroleum ether to the separatory funnel and shake to extract the product. Separate the organic layer.
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Washing: Wash the organic layer with water and then with a dilute alkali solution to remove any unreacted acids.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation under reduced pressure.
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Purification: The crude product can be further purified by distillation or column chromatography to yield pure 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Hydrobromic acid is corrosive and should be handled with care.
Applications in Drug Development
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[3] Fluorinated benzyl bromides, like the title compound, are versatile intermediates for the synthesis of a wide range of biologically active molecules.[1]
While specific applications for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key building block in the synthesis of novel therapeutic agents. For instance, the structurally related 2,6-difluorobenzyl chloride is a known starting material for the synthesis of the antiepileptic drug Rufinamide. This indicates a potential utility for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene in the development of central nervous system (CNS) active compounds.
The reactive bromomethyl group allows for the facile introduction of the fluorinated dimethylphenyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene.
Caption: Synthesis workflow for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene.
This technical guide provides a foundational understanding of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene for its potential application in research and drug development. Further studies are warranted to fully elucidate its pharmacological profile and explore its utility in the synthesis of novel bioactive compounds.
